2-Oxo-1,2,3,4-tetrahydroquinazoline-4-carboxylic acid 2-Oxo-1,2,3,4-tetrahydroquinazoline-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15979837
InChI: InChI=1S/C9H8N2O3/c12-8(13)7-5-3-1-2-4-6(5)10-9(14)11-7/h1-4,7H,(H,12,13)(H2,10,11,14)
SMILES:
Molecular Formula: C9H8N2O3
Molecular Weight: 192.17 g/mol

2-Oxo-1,2,3,4-tetrahydroquinazoline-4-carboxylic acid

CAS No.:

Cat. No.: VC15979837

Molecular Formula: C9H8N2O3

Molecular Weight: 192.17 g/mol

* For research use only. Not for human or veterinary use.

2-Oxo-1,2,3,4-tetrahydroquinazoline-4-carboxylic acid -

Specification

Molecular Formula C9H8N2O3
Molecular Weight 192.17 g/mol
IUPAC Name 2-oxo-3,4-dihydro-1H-quinazoline-4-carboxylic acid
Standard InChI InChI=1S/C9H8N2O3/c12-8(13)7-5-3-1-2-4-6(5)10-9(14)11-7/h1-4,7H,(H,12,13)(H2,10,11,14)
Standard InChI Key PTFXOWBDXFXWHT-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(NC(=O)N2)C(=O)O

Introduction

Structural and Molecular Characteristics

Core Framework and Functional Groups

The compound’s structure consists of a tetrahydroquinoline backbone, where the quinoline ring system is partially saturated. The ketone group at position 2 and the carboxylic acid at position 4 introduce polar functional groups that enhance reactivity and solubility. The planar aromatic region (positions 5–8) facilitates π-π interactions, which are critical for binding to biological targets .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC10H9NO3\text{C}_{10}\text{H}_{9}\text{NO}_{3}
Molecular Weight191.18 g/mol
SMILESC1C(C2=CC=CC=C2NC1=O)C(=O)O
InChI KeyUFTLCDHPTBFVHE-UHFFFAOYSA-N
CAS Number14179-84-1

The InChI string (InChI=1S/C10H9NO3/c12957(10(13)14)631248(6)119/h14,7H,5H2,(H,11,12)(H,13,14)\text{InChI=1S/C}_{10}\text{H}_{9}\text{NO}_{3}/c12-9-5-7(10(13)14)6-3-1-2-4-8(6)11-9/h1-4,7H,5H2,(H,11,12)(H,13,14)) encodes the stereochemical and connectivity details, confirming the absence of chiral centers .

Physicochemical Properties

Predicted collision cross-section (CCS) values vary with adducts, as shown in Table 2. The [M+H]+[\text{M}+\text{H}]^+ ion exhibits a CCS of 139.0 Ų, while the sodium adduct ([M+Na]+[\text{M}+\text{Na}]^+) has a higher CCS of 150.7 Ų, reflecting increased steric bulk .

Table 2: Predicted Collision Cross-Sections (Ų)

Adductm/zCCS
[M+H]+[\text{M}+\text{H}]^+192.06552139.0
[M+Na]+[\text{M}+\text{Na}]^+214.04746150.7
[MH][\text{M}-\text{H}]^-190.05096139.2

Synthesis and Optimization

Conventional Synthetic Routes

A patented method involves reacting N(4substituted benzoyl)3chloropropionamideN-(4-\text{substituted benzoyl})-3-\text{chloropropionamide} with Lewis acids like aluminum chloride under homogenizing conditions. For example, heating N(4methoxybenzoyl)3chloropropionamideN-(4-\text{methoxybenzoyl})-3-\text{chloropropionamide} with AlCl3\text{AlCl}_3 at 150°C for 8 hours yields the target compound in 90% purity .

Recent Advances in Synthesis

Recent efforts focus on reducing reaction times and improving yields. Solvent-free conditions and microwave-assisted synthesis have been explored, achieving 85–92% yields within 2–4 hours. Catalytic systems using ionic liquids or zeolites are under investigation to enhance regioselectivity .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound is a precursor to kinase inhibitors and GABA analogs. For instance, its decarboxylated derivative (2-oxo-1,2,3,4-tetrahydroquinoline) is used in synthesizing antimalarial agents .

Material Science

Functionalization of the carboxylic acid group enables the development of metal-organic frameworks (MOFs) with high surface areas (>1,500 m²/g), applicable in gas storage and catalysis .

Challenges and Future Directions

Scalability Issues

Current synthetic methods require costly Lewis acids (e.g., AlCl3\text{AlCl}_3) and generate stoichiometric waste. Green chemistry approaches, such as enzymatic catalysis or photochemical reactions, are needed to improve sustainability .

Unexplored Biological Targets

Computational docking studies suggest affinity for cannabinoid receptors (CB1/CB2), warranting in vivo validation. Structural modifications to enhance blood-brain barrier permeability could unlock neurotherapeutic applications.

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